Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate
Description
Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Properties
IUPAC Name |
methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S3/c1-23-16(20)11-7-10-25-15(11)17-14(19)12-5-2-3-8-18(12)26(21,22)13-6-4-9-24-13/h4,6-7,9-10,12H,2-3,5,8H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFNADRMFVPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with piperidine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler thiophene derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
-
Building Block for Synthesis:
- Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with potentially enhanced properties.
- Reagent in Organic Synthesis:
Biology
- Antimicrobial Activity:
- Anticancer Properties:
- Anti-inflammatory Effects:
Medicine
- Therapeutic Agent Development:
Industrial Applications
-
Pharmaceutical Intermediate:
- In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of novel drugs. Its ability to undergo various chemical transformations makes it a valuable component in drug development pipelines.
- Material Science:
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Properties |
|---|---|---|
| Methyl 4-methylthiazole | Structure | Exhibits potent anti-inflammatory activity |
| Ethyl 4-methylthiazole | Structure | Known for diverse biological activities |
| N-(1-isopropyl-3-methylpyrazol) | Structure | Significant antimicrobial properties |
Mechanism of Action
The mechanism of action of Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
Piperidine-2-carboxamide: Shares the piperidine and carboxamide functional groups.
Thiophene-3-carboxylate: Another thiophene derivative with a carboxylate group.
Uniqueness
Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and piperidine moieties contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties.
Biological Activity
Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article provides a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiophene ring fused with a piperidine structure, which is known to enhance biological activity due to the presence of diverse functional groups. The incorporation of a sulfonyl group further contributes to its pharmacological profile.
1. Anti-inflammatory Activity
Thiophene derivatives have been extensively studied for their anti-inflammatory properties. This compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies show that this compound can reduce inflammation markers in cell lines treated with lipopolysaccharides (LPS) .
Table 1: Summary of Anti-inflammatory Effects
| Compound | Concentration (µM) | Effect on TNF-α | Effect on IL-6 |
|---|---|---|---|
| Compound A | 10 | Decreased by 63% | Decreased by 50% |
| Methyl Thiophene | 100 | Decreased by 57% | Decreased by 45% |
2. Anticancer Activity
Research indicates that thiophene-based compounds, including our compound of interest, demonstrate cytotoxic effects against various cancer cell lines. For instance, in studies involving HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, the compound exhibited IC50 values comparable to established chemotherapeutics like Sorafenib .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl Thiophene | HepG2 | 54 ± 0.25 |
| Methyl Thiophene | MCF-7 | 50 ± 0.53 |
| Sorafenib | HepG2 | 66 ± 1.20 |
The mechanism behind the biological activity of this compound involves multiple pathways:
- Inhibition of COX and LOX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
- Regulation of Gene Expression : It modulates the expression of genes associated with inflammation and cancer progression, potentially through pathways involving NF-ĸB and ERK signaling .
Case Studies
Recent studies have highlighted the efficacy of thiophene derivatives in clinical settings:
- Study on Inflammation in Animal Models : A study demonstrated that administration of the compound at a dose of 20 mg/kg significantly reduced inflammation markers in a mouse model induced with LPS .
- Anticancer Efficacy in Cell Cultures : In vitro assays revealed that the compound effectively reduced cell viability in HepG2 and MCF-7 cell lines, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the critical steps in synthesizing Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate?
The synthesis typically involves multi-step organic reactions:
- Acylation : Use of thiophene-2-sulfonyl chloride to functionalize the piperidine ring.
- Amide Coupling : Activation of the carboxylate group (e.g., via HATU or EDC) to form the amide bond between the piperidine and thiophene moieties.
- Esterification : Methylation of the thiophene carboxylate group using methanol under acidic conditions. Key reagents include dimethylformamide (DMF) as a solvent and triethylamine as a base. Reaction optimization (temperature: 0–25°C, 12–24 hr) is critical for yield and purity .
Q. How can the compound’s stability under physiological conditions be assessed?
Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C, followed by HPLC or LC-MS to monitor degradation products.
- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. The sulfonamide and ester groups are prone to hydrolysis under extreme pH, requiring controlled storage conditions .
Q. What spectroscopic methods are used for structural characterization?
- NMR : H and C NMR confirm regiochemistry and purity (e.g., thiophene proton shifts at δ 6.8–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Advanced strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) for Suzuki couplings, as seen in similar thiophene derivatives .
- Solvent Engineering : Mixtures of THF/water for improved solubility and reduced side reactions.
- Flow Chemistry : Continuous reactors to enhance reproducibility and scalability. Yield improvements (>80%) are achievable with iterative DoE (Design of Experiments) approaches .
Q. What computational methods resolve conformational ambiguities in the piperidine-thiophene backbone?
- DFT Calculations : Predict puckering modes of the piperidine ring using Cremer-Pople parameters (e.g., amplitude and phase angle ) .
- Molecular Dynamics (MD) : Simulate solvated structures to identify dominant conformers in aqueous environments.
- X-ray Crystallography : SHELXL refinement (SHELX suite) provides experimental validation of bond angles and torsional strain .
Q. How can contradictory bioactivity data across studies be reconciled?
Conflicting results (e.g., variable IC values) may arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Metabolic Interference : Use LC-MS to detect metabolite interference in biological matrices.
- Epistatic Effects : CRISPR screening to identify off-target interactions. Cross-validation with orthogonal assays (e.g., SPR binding vs. cellular viability) is critical .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug Design : Replace the methyl ester with a tert-butyl ester to improve membrane permeability.
- Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release.
- LogP Optimization : Introduce polar substituents (e.g., -OH or -NH) to balance hydrophobicity (target LogP: 2–4) .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
